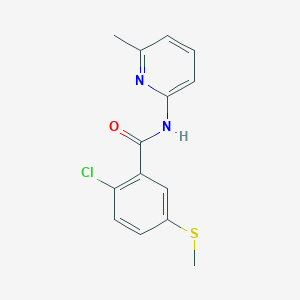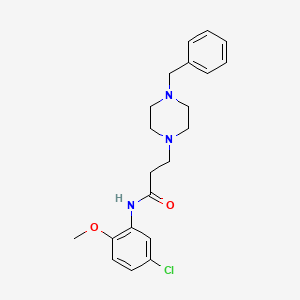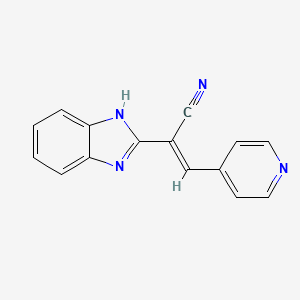![molecular formula C24H20N4O4 B15007967 3-(2,5-Dimethyl-1H-pyrrol-1-YL)-N'-[(E)-[5-(2-nitrophenyl)furan-2-YL]methylidene]benzohydrazide](/img/structure/B15007967.png)
3-(2,5-Dimethyl-1H-pyrrol-1-YL)-N'-[(E)-[5-(2-nitrophenyl)furan-2-YL]methylidene]benzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,5-Dimethyl-1H-pyrrol-1-YL)-N’-[(E)-[5-(2-nitrophenyl)furan-2-YL]methylidene]benzohydrazide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrrole ring, a furan ring, and a benzohydrazide moiety, making it a versatile molecule for research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Dimethyl-1H-pyrrol-1-YL)-N’-[(E)-[5-(2-nitrophenyl)furan-2-YL]methylidene]benzohydrazide typically involves multi-step organic reactions. The process begins with the preparation of the pyrrole and furan intermediates, followed by their coupling with benzohydrazide under specific conditions. Common reagents used in these reactions include acids, bases, and various solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and reaction time, as well as employing catalysts to enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2,5-Dimethyl-1H-pyrrol-1-YL)-N’-[(E)-[5-(2-nitrophenyl)furan-2-YL]methylidene]benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the nitro group to an amine group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions vary depending on the desired outcome, such as temperature, solvent, and reaction time.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
3-(2,5-Dimethyl-1H-pyrrol-1-YL)-N’-[(E)-[5-(2-nitrophenyl)furan-2-YL]methylidene]benzohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-(2,5-Dimethyl-1H-pyrrol-1-YL)-N’-[(E)-[5-(2-nitrophenyl)furan-2-YL]methylidene]benzohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(2,5-Dimethyl-1H-pyrrol-1-yl)thiophene-2-carboxylic acid: Another compound with a pyrrole ring, known for its inhibitory effects on GATA family proteins.
4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzaldehyde: A related compound used in various organic synthesis reactions.
Uniqueness
3-(2,5-Dimethyl-1H-pyrrol-1-YL)-N’-[(E)-[5-(2-nitrophenyl)furan-2-YL]methylidene]benzohydrazide stands out due to its combination of pyrrole, furan, and benzohydrazide moieties, which confer unique chemical and biological properties. This makes it a valuable compound for diverse research and industrial applications.
Eigenschaften
Molekularformel |
C24H20N4O4 |
|---|---|
Molekulargewicht |
428.4 g/mol |
IUPAC-Name |
3-(2,5-dimethylpyrrol-1-yl)-N-[(E)-[5-(2-nitrophenyl)furan-2-yl]methylideneamino]benzamide |
InChI |
InChI=1S/C24H20N4O4/c1-16-10-11-17(2)27(16)19-7-5-6-18(14-19)24(29)26-25-15-20-12-13-23(32-20)21-8-3-4-9-22(21)28(30)31/h3-15H,1-2H3,(H,26,29)/b25-15+ |
InChI-Schlüssel |
FEKBLHJTXOLYDK-MFKUBSTISA-N |
Isomerische SMILES |
CC1=CC=C(N1C2=CC=CC(=C2)C(=O)N/N=C/C3=CC=C(O3)C4=CC=CC=C4[N+](=O)[O-])C |
Kanonische SMILES |
CC1=CC=C(N1C2=CC=CC(=C2)C(=O)NN=CC3=CC=C(O3)C4=CC=CC=C4[N+](=O)[O-])C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-Tert-butyl-2-[(N-methylcarbamimidoyl)sulfanyl]acetamide](/img/structure/B15007886.png)

![N-[2-(4-Butoxyphenyl)-5-oxo-5H-chromeno[4,3-d]pyrimidin-4-yl]propanamide](/img/structure/B15007891.png)
![Ethyl 4-methyl-2-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B15007901.png)
![N-{(1E)-1-(furan-2-yl)-3-[(furan-2-ylmethyl)amino]-3-oxoprop-1-en-2-yl}thiophene-3-carboxamide](/img/structure/B15007902.png)



![Methyl 7-bromo-4-phenyl-2-(trifluoromethyl)-2H-pyrido[1,2-a][1,3,5]triazine-2-carboxylate](/img/structure/B15007941.png)
![2-{(E)-2-cyano-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]ethenyl}benzoic acid](/img/structure/B15007942.png)

![3,6-Diamino-2-(3,4-dimethoxybenzoyl)thieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B15007953.png)
![N-[2-(3,4-diethoxyphenyl)ethyl]urea](/img/structure/B15007962.png)

